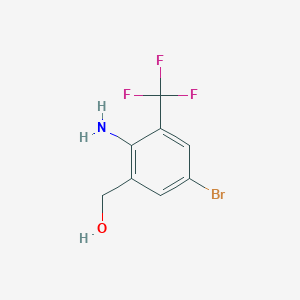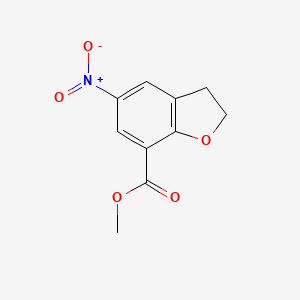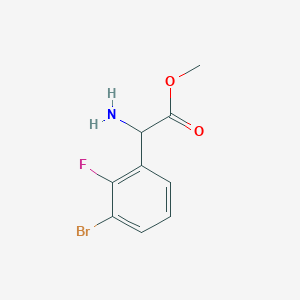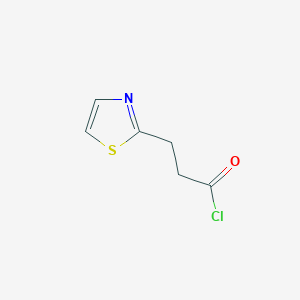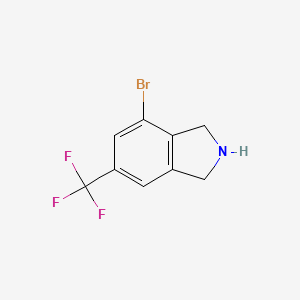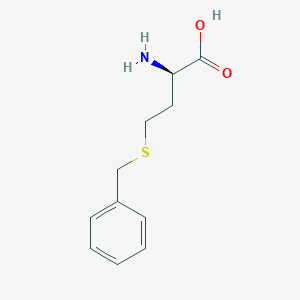
(R)-2-Amino-4-(benzylthio)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-4-(benzylthio)butanoic acid is an organic compound that belongs to the class of amino acids It features a benzylthio group attached to the butanoic acid backbone, making it a unique derivative of cysteine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(benzylthio)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Reaction Mechanism: The benzyl group is introduced to the cysteine molecule through a nucleophilic substitution reaction, where the thiol group of cysteine attacks the benzyl chloride, resulting in the formation of ®-2-Amino-4-(benzylthio)butanoic acid.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(benzylthio)butanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-2-Amino-4-(benzylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzylthio group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-Amino-4-(benzylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate redox states in biological systems.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of ®-2-Amino-4-(benzylthio)butanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in redox reactions.
Pathways Involved: It can modulate the redox state of cells by participating in the formation and reduction of disulfide bonds, thereby affecting cellular signaling and function.
相似化合物的比较
Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group.
S-allyl cysteine: A derivative of cysteine with an allyl group instead of a benzyl group.
S-methyl cysteine: Another derivative with a methyl group.
Uniqueness
®-2-Amino-4-(benzylthio)butanoic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to other cysteine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-benzylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 |
InChI 键 |
KIPDMPPOTUGMPW-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C(C=C1)CSCC[C@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)
![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)
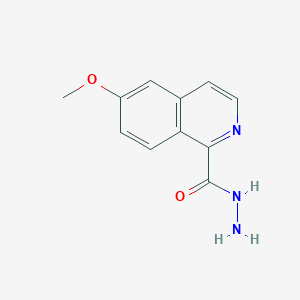
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)

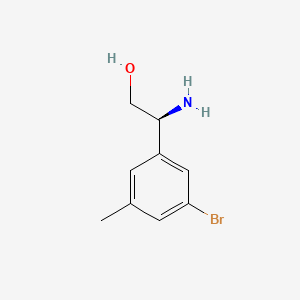
![3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12965418.png)

